molecular formula C₁₉H₃₄O₂ B1144495 2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran CAS No. 37043-40-6

2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran

Cat. No. B1144495
CAS RN: 37043-40-6
M. Wt: 294.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran” is a chemical compound with the molecular formula C19H34O2 . It has an average mass of 294.5 g/mol .


Synthesis Analysis

The synthesis of such compounds typically involves the reaction of an alcohol with Dihydropyran (DHP) in the presence of an acid catalyst . The anion formed by metalation at the acetylenic carbon reacts with a variety of electrophiles .


Molecular Structure Analysis

The molecular structure of “2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran” consists of a tetrahydropyran ring with a tetradec-7-yn-1-yloxy group attached to it .

Scientific Research Applications

  • Application in Overcoming Cisplatin Resistance : A compound related to 2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran, specifically 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), showed promising results in overcoming cisplatin resistance in testicular germ cell tumor (TGCT) cell lines. This compound induced programmed cell death with molecular features different from CDDP, suggesting different initial pathways for apoptosis induction (Dietrich et al., 2008).

  • Kinetics and Mechanism in Pyrolysis : Studies on the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, which are structurally similar to 2-(Tetradec-7-yn-1-yloxy)tetrahydro-2H-pyran, provided insights into their thermal stability and reaction mechanisms. These findings are relevant for understanding the behavior of such compounds under high-temperature conditions (Álvarez-Aular et al., 2018).

  • Synthesis Optimization and Scale-Up : The synthesis of related compounds, like (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol, has been optimized for fine chemical scale-up. Such studies are crucial for industrial applications and the production of these compounds on a larger scale (Donners et al., 2002).

  • Synthesis of Complex Molecules : The compound has been used in the synthesis of more complex molecules like methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate, highlighting its utility in creating diverse chemical structures (Zhang, 2012).

  • Catalytic Applications : It has also been used in catalytic processes such as the stereospecific formation of tetrahydro- and 3,6-dihydro[2H]pyran rings. This showcases its potential in facilitating chemical reactions, which is a vital aspect of synthetic chemistry (Uenishi et al., 2005).

properties

IUPAC Name

2-tetradec-7-ynoxyoxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-19-16-13-15-18-21-19/h19H,2-6,9-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURKZIUZLFYYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CCCCCCCOC1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Tetradecynyloxy)tetrahydropyran

Citations

For This Compound
1
Citations
AA Singh, SNA Zulkifli, M Meyns, PY Hayes… - Tetrahedron …, 2011 - Elsevier
A series of highly enantioenriched hydroxy- and dihydroxy-fatty esters were required as part of our ongoing investigation into cytochrome P450 BioI . This mediates the biosynthesis of …
Number of citations: 8 www.sciencedirect.com

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